12-Hydroxyjasmonic acid

Descripción general

Descripción

12-Hydroxyjasmonic acid is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. This compound is particularly significant in the context of plant stress responses, including wound healing and defense against herbivores and pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 12-Hydroxyjasmonic acid can be synthesized through the hydroxylation of jasmonic acid. This process typically involves the use of cytochrome P450 enzymes, which catalyze the addition of a hydroxyl group to the jasmonic acid molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: This method would ensure a consistent and efficient production of the compound .

Análisis De Reacciones Químicas

Key Enzymes and Activity

-

JOX1, JOX2, and JOX4 : These 2-oxoglutarate/Fe(II)–dependent oxygenases hydroxylate JA at the 12th position to produce 12-hydroxyjasmonic acid. Recombinant JOX1, JOX2, and JOX4 exhibit high in vitro activity, converting JA nearly completely to this compound .

-

JOX3 : Shows minimal activity compared to JOX1/JOX2/JOX4, producing trace amounts of this compound .

| Enzyme | Substrate | Product | Activity Level | Source |

|---|---|---|---|---|

| JOX1 | Jasmonic acid | This compound | High | |

| JOX2 | Jasmonic acid | This compound | High | |

| JOX4 | Jasmonic acid | This compound | High | |

| JOX3 | Jasmonic acid | This compound | Low |

This reaction serves as a negative feedback mechanism, inactivating JA to regulate defense responses .

Glycosylation Reactions

This compound undergoes glycosylation, primarily catalyzed by UGT76E1 and related glycosyltransferases (UGTs).

Substrate Specificity and Products

-

UGT76E1 : Converts this compound to 12-O-glucopyranosyl-jasmonic acid (12-O-Glc-JA). Activity is substrate-specific, with no glycosylation of JA or 12-oxophytodienoic acid (OPDA) .

-

UGT76E2 : Exhibits the highest activity (100%) in forming 12-O-Glc-JA .

-

UGT76E12 : Accepts this compound but with lower efficiency (~65% activity) .

| Enzyme | Substrate | Product | Activity Level | Source |

|---|---|---|---|---|

| UGT76E1 | This compound | 12-O-Glc-JA | 65% | |

| UGT76E2 | This compound | 12-O-Glc-JA | 100% | |

| UGT76E12 | This compound | 12-O-Glc-JA | Low |

Biological Significance

12-O-Glc-JA exhibits unique roles distinct from other jasmonates, such as inducing leaf-closing movements in Samanea saman and Phaseolus lunatus. This activity is mediated by a COI1-JAZ-independent pathway, involving a membrane protein termed MTJG .

Metabolic Regulation and Feedback Control

This compound accumulation modulates JA homeostasis and downstream responses.

Post-Wounding Dynamics

After mechanical wounding, JA levels rise transiently, followed by a surge in this compound. This indicates a negative feedback loop where JA hydroxylation limits its own signaling .

| Time Post-Wounding | JA (pmol/g) | This compound (pmol/g) | Source |

|---|---|---|---|

| 40 min | 19-fold ↑ | 6-fold ↑ | |

| 2 h | ↓ | Peak accumulation |

Genetic Evidence

A quadruple Arabidopsis mutant lacking JOX1/JOX2/JOX3/JOX4 shows:

-

Overaccumulation of JA (reduced hydroxylation).

-

Reduced this compound levels .

-

Enhanced resistance to pathogens (e.g., Botrytis cinerea) and herbivores .

Structural and Functional Relationships

This compound is structurally distinct from JA, with a hydroxy group at the 12th position. This modification alters its biological activity:

Aplicaciones Científicas De Investigación

Biochemical Mechanisms

12-OH-JA is synthesized through the metabolic conversion of jasmonic acid and is involved in various signaling pathways. It has been shown to interact with the COI1-JAZ signaling pathway, which is crucial for plant responses to stress and injury. Research indicates that 12-OH-JA can mimic some of the effects of jasmonoyl-isoleucine (JA-Ile), such as inducing anthocyanin accumulation and trichome formation in plants like Arabidopsis thaliana .

Table 1: Key Biochemical Pathways Involving 12-OH-JA

Physiological Effects

The application of 12-OH-JA has been linked to several physiological changes in plants:

- Induction of Defense Responses : Exogenous application of 12-OH-JA results in increased expression of defense-related genes, suggesting its role as a signaling molecule in stress responses .

- Leaf Folding : Recent studies have identified this compound glucoside (a derivative) as a factor causing leaf folding in Samanea saman, indicating its involvement in plant morphology .

- Tuber Induction : Known as tuberonic acid, 12-OH-JA has been shown to induce tuber formation in Solanaceous species, demonstrating its agricultural potential .

Agricultural Applications

Given its roles in stress response and development, 12-OH-JA has promising applications in agriculture:

- Stress Resistance : Enhancing the levels of 12-OH-JA in crops could improve their resilience to biotic and abiotic stresses, potentially reducing the need for chemical pesticides.

- Crop Yield Improvement : By manipulating the pathways involving 12-OH-JA, it may be possible to enhance yield traits such as tuber formation or fruit development.

Case Study 1: Wound Response in Arabidopsis

In a study examining the effects of 12-OH-JA on Arabidopsis thaliana, researchers found that plants treated with this compound exhibited enhanced wound responses compared to controls. This was measured through increased expression of jasmonate-responsive genes and higher anthocyanin levels .

Case Study 2: Leaf-Folding Mechanism

Another study focused on the role of this compound glucoside in leaf folding mechanisms. The findings indicated that this compound acts as an endogenous regulator, influencing leaf morphology and potentially impacting photosynthetic efficiency .

Mecanismo De Acción

12-Hydroxyjasmonic acid exerts its effects through the jasmonate signaling pathway. It binds to the jasmonate receptor complex, which includes the F-box protein COI1 and JAZ proteins. This binding leads to the degradation of JAZ proteins, thereby activating the transcription of jasmonate-responsive genes. These genes are involved in various physiological processes, including defense responses and growth regulation .

Comparación Con Compuestos Similares

Jasmonic Acid: The parent compound, which is less hydroxylated but plays a similar role in plant stress responses.

Methyl Jasmonate: A volatile ester form of jasmonic acid, involved in plant defense signaling.

12-Oxo-Phytodienoic Acid: A precursor in the biosynthesis of jasmonic acid, involved in early stress responses

Uniqueness: 12-Hydroxyjasmonic acid is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound and other derivatives. This hydroxylation allows it to participate in unique signaling pathways and confer specific stress responses in plants .

Actividad Biológica

12-Hydroxyjasmonic acid (12-OH-JA) is a significant derivative of jasmonic acid (JA), a plant hormone involved in various physiological processes, including growth, development, and stress responses. This compound has garnered attention due to its unique biological activities and its role in the jasmonate signaling pathway.

- Inactivation of Jasmonate Signaling :

- Leaf Movement Induction :

- Cell Shrinkage Response :

Comparative Efficacy with Other Jasmonates

The biological activity of 12-OH-JA can be contrasted with other jasmonate derivatives:

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| Jasmonic Acid (JA) | High | Induces typical JA responses via COI1-JAZ |

| JA-Isoleucine | High | Strongly activates JA-responsive genes |

| This compound | Moderate | Induces leaf movement; weak cell shrinkage |

| 12-Hydroxyjasmonoyl-l-Isoleucine | Moderate | Contributes to wound response in Arabidopsis |

Case Studies and Experimental Findings

-

Wound Response in Arabidopsis :

- A study demonstrated that 12-hydroxyjasmonoyl-l-isoleucine functions as an active jasmonate signal contributing to wound responses. Genetic modifications that depleted both JA-Ile and 12OH-JA-Ile resulted in enhanced susceptibility to herbivory, highlighting the importance of these compounds in plant defense mechanisms .

- Leaf-Folding Mechanism :

- Metabolic Pathways :

Propiedades

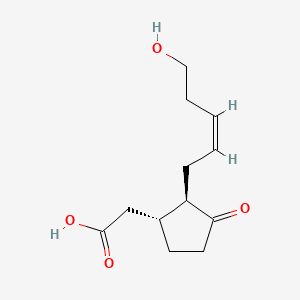

IUPAC Name |

2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGFUGXQKMEMOO-BSANDHCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1CC(=O)O)CC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420561 | |

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-27-2 | |

| Record name | 12-hydroxyjasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.